molecular formula C15H20O5 B156779 Asarumin A CAS No. 126518-75-0

Asarumin A

Cat. No.: B156779
CAS No.: 126518-75-0
M. Wt: 280.32 g/mol
InChI Key: GKQJMUAJFMIWIU-NHYWBVRUSA-N
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Description

Asarumin A is a bioactive compound isolated from Asarum forbesii Maxim (commonly known as Du Heng), a plant used extensively in traditional Chinese medicine for its anti-inflammatory and antiallergic properties . Chemically, it is identified as methyl 3S-benzoyloxy-2S-hydroxy-2-isopropylbutyrate (C14H16O6, molecular weight 280.28) . Structurally, it features a benzoyloxy group at the C-3 position and a hydroxyl group at C-2, distinguishing it from related derivatives .

Properties

CAS No.

126518-75-0

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

[(2S,3S)-3-hydroxy-3-methoxycarbonyl-4-methylpentan-2-yl] benzoate

InChI

InChI=1S/C15H20O5/c1-10(2)15(18,14(17)19-4)11(3)20-13(16)12-8-6-5-7-9-12/h5-11,18H,1-4H3/t11-,15-/m0/s1

InChI Key

GKQJMUAJFMIWIU-NHYWBVRUSA-N

SMILES

CC(C)C(C(C)OC(=O)C1=CC=CC=C1)(C(=O)OC)O

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OC)O)OC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)C(C(C)OC(=O)C1=CC=CC=C1)(C(=O)OC)O

Other CAS No.

126518-75-0

Synonyms

asarumin A
methyl 3-benzoyloxy-2-hydroxy-2-isopropylbutyrate

Origin of Product

United States

Comparison with Similar Compounds

Asarumin B, C, and D

  • Structural Differences: Asarumin B: Methyl 2R-benzoyloxyisopentanoate (C13H16O5), lacking the hydroxyl and isopropyl groups present in this compound . Asarumin C: Methyl 2R-trans-cinnamoyloxyisopentanoate, with a cinnamoyl substituent instead of benzoyl . Asarumin D: Methyl 2R-piperonyloyloxyisopentanoate, featuring a piperonyl (methylenedioxyphenyl) group .

α-Asarone and β-Asarone

  • Structural Features: These isomers are methoxylated phenylpropanoids, differing in the position of the methoxy group on the benzene ring .
  • Functional Contrast: α-Asarone: Inhibits CYP3A4 and CYP2D6 enzymes, affecting drug metabolism . β-Asarone: Classified as a carcinogen, contrasting sharply with this compound’s safety profile .

Functionally Similar Compounds

Asarinin

  • Source : Isolated from Asarum species and other plants .
  • Structure: A lignan with a fused furan ring system, unlike this compound’s esterified phenylpropanoid backbone .
  • Activity : Acts as a plant growth inhibitor and insecticide synergist, highlighting divergent applications compared to this compound’s antiallergic role .

Linoleic Acid

  • Co-isolation : Found alongside this compound in Asarum forbesii .

Comparative Data Table

Compound Molecular Formula Source Key Structural Features Pharmacological Activity References
This compound C14H16O6 Asarum forbesii 3S-benzoyloxy, 2S-hydroxy, 2-isopropyl Weak PCA inhibition (20–30%)
Asarumin B C13H16O5 Asarum forbesii 2R-benzoyloxy, isopentanoate backbone Weak PCA inhibition
α-Asarone C12H16O3 Acorus calamus 2,4,5-trimethoxyphenylpropanoid CYP enzyme inhibition
Asarinin C20H18O6 Sesamum indicum Lignan with fused furan rings Insecticide synergist
Linoleic Acid C18H32O2 Asarum forbesii Polyunsaturated fatty acid Anti-inflammatory, no PCA effect

Key Research Findings and Implications

Structural-Activity Relationship (SAR): The antiallergic activity of Asarumin derivatives correlates with esterification at the C-2/C-3 positions, as non-esterified analogues (e.g., elemicin) are inactive .

Q & A

Q. How can multidisciplinary approaches integrate natural product chemistry and systems biology for this compound research?

  • Methodological Answer : Combine metabolomics (LC-MS/MS) to identify biosynthetic pathways with transcriptomics (RNA-seq) to study gene expression. Network pharmacology models map compound-target-disease interactions, validated by CRISPR-based gene editing .

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